Artoheterophyllin B

Description

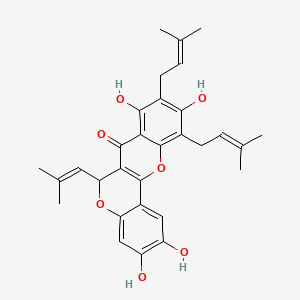

Structure

3D Structure

Properties

IUPAC Name |

2,3,8,10-tetrahydroxy-9,11-bis(3-methylbut-2-enyl)-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O7/c1-14(2)7-9-17-26(33)18(10-8-15(3)4)29-25(27(17)34)28(35)24-23(11-16(5)6)36-22-13-21(32)20(31)12-19(22)30(24)37-29/h7-8,11-13,23,31-34H,9-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPJKKUUKHCZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C4=CC(=C(C=C4OC3C=C(C)C)O)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Artoheterophyllin B: A Comprehensive Technical Guide on its Natural Source, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artoheterophyllin B is a complex prenylated flavonoid, a class of secondary metabolites with significant therapeutic potential. This technical guide provides an in-depth overview of the natural source, geographical origin, detailed isolation protocols, and a proposed biosynthetic pathway of this compound. All quantitative data is presented in structured tables, and experimental workflows and biosynthetic pathways are visualized using Graphviz diagrams to facilitate understanding and further research.

Natural Source and Geographical Origin

Primary Natural Source: this compound is a natural product isolated from Artocarpus heterophyllus, commonly known as the jackfruit tree.[1] This species belongs to the Moraceae family. Various parts of the jackfruit tree, including the twigs, leaves, bark, and fruit, are known to be rich sources of a diverse array of secondary metabolites, particularly prenylated flavonoids and chromones.[1] this compound, along with its analogues Artoheterophyllin A, C, and D, has been specifically isolated from the twigs of Artocarpus heterophyllus.[1]

Geographical Origin and Distribution: The jackfruit tree is native to the rainforests of the Western Ghats in Southwest India.[1] It is widely cultivated in tropical and subtropical regions across the globe. Its cultivation extends throughout South and Southeast Asia, including countries like Sri Lanka, Bangladesh, Burma, Malaysia, Indonesia, and the Philippines. It has also been introduced to parts of tropical Africa, the Caribbean, and the Americas.[2]

Experimental Protocols: Isolation of this compound

While the seminal publication detailing the precise isolation of this compound by Zong-Ping Zheng et al. (2009) is not widely accessible, a comprehensive protocol can be constructed based on established methodologies for isolating similar prenylated flavonoids from Artocarpus heterophyllus. The following is a detailed, generalized experimental protocol.

2.1. Plant Material Collection and Preparation: Fresh twigs of Artocarpus heterophyllus are collected and authenticated. The plant material is then washed, air-dried in the shade, and pulverized into a coarse powder to increase the surface area for efficient extraction.

2.2. Extraction: The powdered plant material is subjected to exhaustive extraction, typically through maceration or Soxhlet extraction. An organic solvent of medium polarity, such as ethanol or ethyl acetate, is commonly employed.

-

Maceration Protocol:

-

The powdered twigs (e.g., 1 kg) are soaked in 90% ethanol (e.g., 5 L) at room temperature for a period of 72 hours with occasional agitation.

-

The mixture is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude ethanol extract.

-

This process is typically repeated three times to ensure complete extraction.

-

2.3. Fractionation of the Crude Extract: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

The fractions are concentrated under reduced pressure. Prenylated flavonoids like this compound are typically enriched in the ethyl acetate fraction.

2.4. Chromatographic Purification: The bioactive fraction (typically ethyl acetate) is further purified using a combination of chromatographic techniques.

-

Column Chromatography (CC):

-

The ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

-

Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

-

The semi-purified fractions from column chromatography are further subjected to pTLC or preparative HPLC for the final isolation of pure this compound.

-

For pTLC, the sample is applied as a band on a silica gel plate and developed with an appropriate solvent system. The band corresponding to this compound is scraped off and the compound is eluted with a suitable solvent.

-

For preparative HPLC, a C18 column is often used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

2.5. Structure Elucidation: The structure of the isolated pure compound is confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore system.

Experimental Workflow Diagram:

Quantitative Data

Currently, there is no publicly available data on the specific yield of this compound from Artocarpus heterophyllus. However, for related prenylated flavonoids isolated from the heartwood of the same plant, quantitative analysis has been performed.

| Compound | Concentration in Ethyl Acetate Extract (µg/ml) |

| Artocarpanone | 4.95 |

| Artocarpin | 21.84 |

| Cycloartocarpin | 5.75 |

| Table 1: Quantitative data for related flavonoids from Artocarpus heterophyllus heartwood extract. |

Proposed Biosynthetic Pathway of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on the known biosynthesis of flavonoids and xanthones, a plausible pathway can be proposed. The pathway involves the convergence of the shikimate and acetate pathways, followed by a series of modifications including prenylation and cyclization.

4.1. Precursor Synthesis:

-

Shikimate Pathway: Produces phenylalanine, which is a precursor for the B-ring and the C3 unit of the flavonoid skeleton.

-

Acetate-Malonate Pathway: Provides malonyl-CoA units for the formation of the A-ring.

4.2. Flavonoid Skeleton Formation: Chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA (from the shikimate pathway) and three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone to naringenin, a key intermediate in flavonoid biosynthesis.

4.3. Modifications to the Flavonoid Core: Naringenin undergoes a series of hydroxylation, oxidation, and other modifications to form a more complex flavonoid precursor.

4.4. Prenylation: Prenyltransferases catalyze the attachment of one or more prenyl groups (derived from the mevalonate or MEP pathway) to the flavonoid skeleton. These enzymes are crucial for the biosynthesis of the diverse range of prenylated flavonoids found in Artocarpus.

4.5. Cyclization and Further Modifications: The final steps likely involve intramolecular cyclization reactions to form the chromenochromone core structure of this compound, followed by additional enzymatic modifications.

Proposed Biosynthetic Pathway Diagram:

Conclusion

This compound, a complex prenylated flavonoid from Artocarpus heterophyllus, represents a promising natural product for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of its natural source, a detailed generalized protocol for its isolation, and a plausible biosynthetic pathway. The provided diagrams and structured data aim to serve as a valuable resource for researchers in the field of natural product chemistry and pharmacology. Further research is warranted to elucidate the precise biosynthetic pathway and to establish a standardized protocol for the high-yield isolation of this compound for preclinical and clinical studies.

References

The Discovery of Artoheterophyllin B in Artocarpus heterophyllus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artocarpus heterophyllus, commonly known as jackfruit, is a plant rich in diverse phytochemicals with a wide range of biological activities. Among these is Artoheterophyllin B, an isoprenylated flavonoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery of this compound, its isolation from Artocarpus heterophyllus, and its known biological activities. Detailed experimental protocols, quantitative data, and visualizations of relevant pathways are presented to facilitate further research and drug development efforts.

Introduction

The plant kingdom is a vast reservoir of novel chemical entities with therapeutic potential. Artocarpus heterophyllus, a member of the Moraceae family, is a large evergreen tree cultivated in tropical regions for its fruit, timber, and traditional medicinal uses.[1] Various parts of the plant, including the twigs, have been found to contain a wealth of phenolic compounds, particularly flavonoids.[2] These compounds are known to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial properties.

This guide focuses on this compound, a specific isoprenylated flavonoid isolated from the twigs of Artocarpus heterophyllus. While the initial discovery did not reveal significant tyrosinase inhibitory activity, subsequent research has pointed towards other potential biological effects. This document aims to consolidate the available technical information on this compound to serve as a foundational resource for researchers.

Discovery and Isolation of this compound

This compound was first isolated and identified as a new isoprenylated flavonoid from the twigs of Artocarpus heterophyllus.[2] The isolation procedure, as detailed in the primary literature, involves a multi-step process of extraction and chromatographic separation.

Experimental Protocol: Isolation of this compound

The following protocol is a detailed methodology for the isolation of this compound from the twigs of Artocarpus heterophyllus:

2.1.1. Plant Material and Extraction:

-

Air-dry the twigs of Artocarpus heterophyllus at room temperature.

-

Grind the dried twigs into a coarse powder.

-

Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.2. Fractionation of the Crude Extract:

-

Suspend the crude ethanol extract in water.

-

Perform liquid-liquid partitioning sequentially with petroleum ether, ethyl acetate, and n-butanol.

-

Concentrate the ethyl acetate fraction, which contains this compound, under reduced pressure.

2.1.3. Chromatographic Purification:

-

Subject the ethyl acetate fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient solvent system of increasing polarity, typically starting with a mixture of petroleum ether and ethyl acetate and gradually increasing the proportion of ethyl acetate.

-

Monitor the collected fractions by thin-layer chromatography (TLC).

-

Combine fractions showing similar TLC profiles.

-

Further purify the fractions containing this compound using repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Biological Activity of this compound

Initial screenings of this compound did not demonstrate significant inhibitory activity against mushroom tyrosinase.[2] However, subsequent research on this compound has revealed other potential therapeutic properties.

Antiplasmodial Activity

This compound has been reported to exhibit antiplasmodial activity against the FcB1 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This activity is a significant finding and suggests a potential role for this compound in the development of new antimalarial drugs.

| Compound | Target Organism | Activity | IC50 Value |

| This compound | Plasmodium falciparum (FcB1 strain) | Antiplasmodial | 13.7 µM[1] |

Table 1. Antiplasmodial Activity of this compound.

Potential Signaling Pathway Involvement: An Exploratory Outlook

While direct evidence of this compound's interaction with specific signaling pathways is currently limited, the known biological activities of structurally related compounds and extracts from Artocarpus heterophyllus provide valuable directions for future research.

Anti-inflammatory Potential and the NF-κB and PI3K/Akt Pathways

Many flavonoids isolated from Artocarpus heterophyllus have demonstrated anti-inflammatory effects.[3] These effects are often mediated through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines and other mediators. The PI3K/Akt pathway is also critically involved in inflammation and cell survival.

Interestingly, a compound named "Heterophyllin B" (a different molecule from a different plant, Pseudostellaria heterophylla) has been shown to suppress the PI3K/Akt signaling pathway, leading to anti-inflammatory effects.[4][5] Although this is a different compound, it highlights a potential mechanism of action that could be investigated for this compound given the prevalence of anti-inflammatory activity among flavonoids.

Proposed Investigatory Signaling Pathways

Based on the activities of related compounds, the following signaling pathways are proposed as primary targets for investigating the mechanism of action of this compound.

Conclusion and Future Directions

This compound, an isoprenylated flavonoid from Artocarpus heterophyllus, represents a promising natural product for further investigation. While its initial assessment for tyrosinase inhibition was negative, its reported antiplasmodial activity opens a significant avenue for infectious disease research.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating this compound against a wider range of biological targets, including various cancer cell lines, bacteria, and viruses.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound, particularly in the context of its antiplasmodial and potential anti-inflammatory effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.

This technical guide provides a solid foundation for these future endeavors, consolidating the current knowledge on this compound and offering a clear roadmap for its continued exploration as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. microbiochemjournal.com [microbiochemjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Heterophyllin B Ameliorates Lipopolysaccharide-Induced Inflammation and Oxidative Stress in RAW 264.7 Macrophages by Suppressing the PI3K/Akt Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Artoheterophyllin B: A Technical Guide to Its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artoheterophyllin B is a prenylated flavonoid, a class of secondary metabolites known for their diverse and significant biological activities. Isolated from plants of the Artocarpus genus, notably Artocarpus heterophyllus and Artocarpus styracifolius, this compound has attracted scientific interest, particularly for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, its reported biological activities, and the experimental protocols utilized for its isolation and characterization.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. While detailed experimental spectral data are not widely published, the core identifying information has been established.

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₂O₇ | [MedchemExpress] |

| Molecular Weight | 504.57 g/mol | [MedchemExpress] |

| CAS Number | 1174017-37-8 | [MedchemExpress] |

| Class | Prenylated Flavonoid | [MedchemExpress] |

| Source Organisms | Artocarpus heterophyllus, Artocarpus styracifolius | [MedchemExpress] |

Biological Activity

The primary reported biological activity of this compound is its antiplasmodial effect.

Antiplasmodial Activity

This compound has demonstrated in vitro activity against the chloroquine-resistant FcB1 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. The compound exhibits a half-maximal inhibitory concentration (IC₅₀) of 13.7 μM. This finding suggests that this compound could be a candidate for further investigation in the development of new antimalarial drugs.

At present, the specific signaling pathways in P. falciparum that are targeted by this compound have not been elucidated. Further research is required to understand its precise mechanism of action.

Experimental Protocols

The isolation and biological evaluation of this compound follow established methodologies in natural product chemistry and parasitology.

Bioassay-Guided Isolation

This compound is typically isolated from its natural sources using a bioassay-guided fractionation approach. This process involves a systematic separation of plant extracts and testing the resulting fractions for biological activity to pinpoint the active constituent.

1. Extraction:

-

The dried and powdered plant material (e.g., stem bark of A. styracifolius) is subjected to solvent extraction. An ethyl acetate extract has been shown to be effective for isolating this compound.

2. Fractionation:

-

The crude extract is then fractionated using chromatographic techniques. This may involve multiple steps, such as column chromatography over silica gel, followed by further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC).

3. Bioassay:

-

At each stage of fractionation, the resulting fractions are tested for antiplasmodial activity. The active fractions are then subjected to further purification until the pure compound is isolated.

4. Structure Elucidation:

-

The structure of the isolated pure compound is determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Diagram: Bioassay-Guided Isolation Workflow

Caption: Workflow for the bioassay-guided isolation of this compound.

In Vitro Antiplasmodial Activity Assay (pLDH Method)

The antiplasmodial activity of this compound is commonly assessed by measuring the inhibition of parasite growth in an in vitro culture of P. falciparum. The parasite lactate dehydrogenase (pLDH) assay is a widely used colorimetric method for this purpose.

1. Parasite Culture:

-

The chloroquine-resistant (FcB1) or other desired strains of P. falciparum are maintained in a continuous in vitro culture in human erythrocytes using RPMI-1640 medium supplemented with human serum or Albumax.

2. Drug Preparation:

-

A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial dilutions are then made in the culture medium to achieve a range of test concentrations.

3. Assay Procedure:

-

A suspension of synchronized, ring-stage parasitized erythrocytes is added to the wells of a 96-well microtiter plate.

-

The various dilutions of this compound are added to the wells. Control wells containing no drug (vehicle control) and a known antimalarial drug (e.g., chloroquine) are also included.

-

The plate is incubated for a standard period (e.g., 48-72 hours) under conditions that support parasite growth (37°C, low oxygen, high carbon dioxide).

4. Measurement of Parasite Viability (pLDH Assay):

-

After incubation, the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH) is measured. This enzyme is released upon lysis of the parasites.

-

A reaction mixture containing a substrate (lactate) and a chromogen is added to the wells. The pLDH enzyme catalyzes a reaction that leads to the development of a colored product.

-

The absorbance of the colored product is measured using a microplate spectrophotometer. The intensity of the color is proportional to the number of viable parasites.

5. Data Analysis:

-

The percentage of parasite growth inhibition for each concentration of this compound is calculated relative to the control wells.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Diagram: pLDH Antiplasmodial Assay Workflow

Caption: Workflow of the pLDH-based in vitro antiplasmodial assay.

Conclusion

This compound is a prenylated flavonoid with confirmed antiplasmodial activity against a drug-resistant strain of P. falciparum. While its basic physicochemical properties are known, a comprehensive characterization including detailed spectral data and solubility parameters would be beneficial for future drug development efforts. The mechanism of its antiplasmodial action remains an open area for investigation, and elucidation of its molecular target and effects on parasite signaling pathways will be critical for advancing its potential as a therapeutic lead. The experimental protocols outlined in this guide provide a foundation for further research into this promising natural product.

References

The Cytotoxic Potential of Artoheterophyllin B: A Technical Overview for Researchers

An In-depth Guide to the Cytotoxic Effects of Artoheterophyllin B and Structurally Related Prenylated Flavonoids on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a prenylated flavonoid isolated from plants of the Artocarpus genus, belongs to a class of compounds that have demonstrated significant cytotoxic and pro-apoptotic activities against various cancer cell lines. While direct research on the anticancer effects of this compound is limited, extensive studies on structurally similar prenylated flavonoids from Artocarpus species, such as Artocarpin and Artonin E, provide a strong basis for predicting its potential mechanisms of action. This technical guide synthesizes the available data on these related compounds to offer a comprehensive overview of their cytotoxic effects, experimental protocols for their evaluation, and the signaling pathways they modulate. This information is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other related natural products in oncology.

Introduction to this compound and Related Compounds

Prenylated flavonoids are a subclass of flavonoids characterized by the presence of one or more isoprenoid side chains. This structural feature is believed to enhance their bioavailability and cytotoxic activity. Several prenylated flavonoids isolated from Artocarpus species have been identified as potent anticancer agents. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression. This guide focuses on the cytotoxic effects of these compounds, with a particular emphasis on the data available for close structural analogs of this compound, to infer its potential therapeutic applications.

Quantitative Cytotoxicity Data

The cytotoxic effects of various prenylated flavonoids from Artocarpus species have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. The following tables summarize the reported IC50 values for several representative prenylated flavonoids from Artocarpus species.

Table 1: Cytotoxic Activity (IC50) of Prenylated Flavonoids from Artocarpus Species against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |

| Artocarpin | H460 (Non-small cell lung) | 5.07 | 11.6 | [1][2] |

| HT-29 (Colorectal adenocarcinoma) | 5.56 | 12.7 | [1][2] | |

| MCF-7 (Breast adenocarcinoma) | 12.53 | 28.7 | [1][2][3] | |

| HL-60 (Leukemia) | 19.94 | 45.7 | [1][2] | |

| U87 (Glioblastoma) | - | ~10 | [4] | |

| U118 (Glioblastoma) | - | ~10 | [4] | |

| Artonin E | MCF-7 (Breast adenocarcinoma) | 2.6 ± 0.3 | - | [5] |

| MDA-MB-231 (Breast adenocarcinoma) | 13.5 ± 1.3 | - | [5] | |

| HepG2 (Hepatocarcinoma) | 33.8 ± 1.1 | - | [5] | |

| Artonol A | A549 (Lung carcinoma) | 1.1 | - | [6][7] |

| Artelastoxanthone | A549 (Lung carcinoma) | 10.0 | - | |

| Hep3B (Hepatocellular carcinoma) | 3.2 | - | [7] | |

| HT-29 (Colorectal adenocarcinoma) | 3.9 | - | [7] | |

| MCF-7 (Breast adenocarcinoma) | 3.1 | - | [7] | |

| Cudraflavone B | HL60 (Leukemia) | - | - | [8] |

| A549 (Lung carcinoma) | - | - | [8] | |

| SK-BR-3 (Breast adenocarcinoma) | - | - | [8] | |

| Gemichalcone B | P-388 (Murine leukemia) | 2.1–4.0 | - | [9] |

| Cudraflavone C | P-388 (Murine leukemia) | 2.1–4.0 | - | [9] |

| Artocarpin | P-388 (Murine leukemia) | < 2.0 | - | [9] |

Table 2: Apoptosis Induction by Prenylated Flavonoids from Artocarpus altilis [10]

| Compound | Cell Line | Concentration (µM) | Apoptotic Cells (%) |

| AA2 | SAS | 2.5 | 8 |

| 5 | 18 | ||

| 10 | 22 | ||

| AA3 | SAS | 5 | 8 |

| 10 | 18 | ||

| 15 | 26 | ||

| 20 | 30 |

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to assess the cytotoxic effects of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.[11]

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or its analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).[1][12]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[1][12]

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.[13]

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.[13]

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[13]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the molecular mechanisms of apoptosis.

-

Protein Extraction: After treatment with the test compound, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[14]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, PI3K, Akt, mTOR, STAT3) overnight at 4°C.[4][10]

-

Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[14]

Signaling Pathways and Molecular Mechanisms

Based on studies of structurally similar prenylated flavonoids from Artocarpus species, this compound is hypothesized to exert its cytotoxic effects through the modulation of several key signaling pathways.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

-

Mechanism: Prenylated flavonoids like artocarpin have been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K.[4][15] This inhibition leads to the downregulation of mTOR and its downstream targets, ultimately resulting in the suppression of cell proliferation and the induction of apoptosis.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

The STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell survival, proliferation, and angiogenesis.

-

Mechanism: Certain prenylated flavonoids can suppress the phosphorylation of STAT3, leading to the downregulation of its target genes involved in cell survival and proliferation.[10]

Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells.

-

Mechanism: Prenylated flavonoids from Artocarpus induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This involves the activation of caspases (caspase-3, -8, and -9), cleavage of poly(ADP-ribose) polymerase (PARP), and regulation of the Bcl-2 family of proteins.[4][16][17]

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a compound like this compound.

Caption: A representative workflow for assessing the cytotoxic effects of this compound.

Conclusion and Future Directions

While direct evidence for the cytotoxic effects of this compound on cancer cell lines is currently lacking, the substantial body of research on structurally similar prenylated flavonoids from the Artocarpus genus strongly suggests its potential as a promising anticancer agent. The data presented in this guide indicate that these compounds can induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines, often at low micromolar concentrations. The modulation of key signaling pathways such as PI3K/Akt/mTOR and STAT3 appears to be a central mechanism of their action.

Future research should focus on isolating and characterizing this compound and directly evaluating its cytotoxic and pro-apoptotic effects on a broad panel of cancer cell lines. In-depth mechanistic studies, including transcriptomic and proteomic analyses, will be crucial to fully elucidate its molecular targets and signaling pathways. Furthermore, preclinical in vivo studies are warranted to assess its therapeutic efficacy and safety profile. The information compiled in this technical guide provides a solid foundation and a clear roadmap for researchers embarking on the investigation of this compound as a potential novel therapeutic agent for cancer treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synergistic Effect of Flavonoids from Artocarpus heterophyllus Heartwoods on Anticancer Activity of Cisplatin Against H460 and MCF-7 Cell Lines -Natural Product Sciences | Korea Science [koreascience.kr]

- 4. researchgate.net [researchgate.net]

- 5. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities [mdpi.com]

- 6. Cytotoxic prenylflavonoids from Artocarpus elasticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. arpnjournals.org [arpnjournals.org]

- 10. Natural Prenylflavones from the Stem Bark of Artocarpus altilis: Promising Anticancer Agents for Oral Squamous Cell Carcinoma Targeting the Akt/mTOR/STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. ukm.my [ukm.my]

- 13. Flavonoids inhibit cell proliferation and induce apoptosis and autophagy through downregulation of PI3Kγ mediated PI3K/AKT/mTOR/p70S6K/ULK signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Combination effect of flavonoids attenuates lung cancer cell proliferation by inhibiting the STAT3 and FAK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Artocarpin, an isoprenyl flavonoid, induces p53-dependent or independent apoptosis via ROS-mediated MAPKs and Akt activation in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Extracts of Artocarpus communis Induce Mitochondria-Associated Apoptosis via Pro-oxidative Activity in Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Exploring the Anticancer Activity of Artocarpus heterophyllus Leaves: Selective Effects on Triple-Negative Breast Cancer and HPV16-Positive Tumorigenic Cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Research of Artoheterophyllin B

Introduction

This compound is an isoprenylated flavonoid, a class of natural phenolic compounds known for their diverse biological activities. It has been isolated from Artocarpus heterophyllus Lam. (jackfruit), a plant belonging to the Moraceae family. Specifically, this compound has been identified in the twigs of this plant[1]. This document provides a comprehensive review of the current research on this compound, including its known biological activities, isolation methodologies, and a summary of quantitative data.

Biological Activities and Quantitative Data

Research into the biological activities of this compound has primarily focused on its antiplasmodial and tyrosinase inhibitory potential. However, the available data presents some contradictions, particularly concerning its effect on tyrosinase.

Antiplasmodial Activity

This compound has demonstrated noteworthy activity against the malaria parasite, Plasmodium falciparum. A study reported its efficacy against the chloroquine-resistant FcB1 strain. This finding suggests its potential as a scaffold for the development of new antimalarial agents.

Tyrosinase Inhibitory Activity

The role of this compound as a tyrosinase inhibitor is less clear. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation. Some sources suggest that this compound possesses tyrosinase inhibitory activity[1]. However, the primary study by Zheng et al. (2009) that first isolated this compound, along with three other new phenolic compounds (Artoheterophyllin A, C, and D), from the twigs of Artocarpus heterophyllus, found that these new compounds did not exhibit significant inhibitory activity against mushroom tyrosinase when compared to the well-known inhibitor, kojic acid[1]. The same study noted that other known compounds isolated from the same plant, such as norartocarpetin and artocarpesin, were responsible for the observed tyrosinase inhibitory activity of the extract[1].

Data Summary

The following table summarizes the available quantitative data for this compound and other relevant compounds isolated from Artocarpus heterophyllus.

| Compound | Biological Activity | Target/Strain | IC50 Value | Source |

| This compound | Antiplasmodial | Plasmodium falciparum (FcB1 strain) | 13.7 µM | MedchemExpress.com[2] |

| This compound | Tyrosinase Inhibition | Mushroom Tyrosinase | Not Significant | Zheng et al., 2009[1] |

| Norartocarpetin | Tyrosinase Inhibition | Mushroom Tyrosinase | Significant (exact value not specified in abstract) | Zheng et al., 2009[1] |

| Artocarpesin | Tyrosinase Inhibition | Mushroom Tyrosinase | Significant (exact value not specified in abstract) | Zheng et al., 2009[1] |

Experimental Protocols

Detailed experimental protocols for the specific isolation and purification of this compound are not fully available in the public domain. However, based on the literature, a general methodology can be outlined.

General Protocol for Isolation of Flavonoids from Artocarpus heterophyllus Twigs

This protocol is based on the methods described for the isolation of phenolic compounds, including this compound, from the twigs of A. heterophyllus.

-

Extraction:

-

Air-dried and powdered twigs of A. heterophyllus are extracted with ethanol at room temperature.

-

The solvent is then evaporated under reduced pressure to yield a crude ethanol extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

-

Chromatographic Purification:

-

The ethyl acetate fraction, which is typically rich in flavonoids, is subjected to repeated column chromatography.

-

Various stationary phases can be used, including silica gel, Sephadex LH-20, and reversed-phase C18 silica gel.

-

Gradient elution with solvent systems such as hexane-acetone or chloroform-methanol is employed to separate the compounds.

-

Fractions are monitored by thin-layer chromatography (TLC).

-

-

Final Purification:

-

Fractions containing compounds of interest are further purified using preparative high-performance liquid chromatography (HPLC) to yield pure compounds like this compound.

-

-

Structure Elucidation:

-

The structure of the isolated compound is determined using spectroscopic methods, including 1D-NMR (¹H, ¹³C), 2D-NMR (COSY, HMQC, HMBC), and mass spectrometry (MS).

-

Mushroom Tyrosinase Inhibition Assay Protocol

This is a standard in vitro assay to determine the inhibitory effect of a compound on mushroom tyrosinase activity.

-

Reagents and Preparation:

-

Mushroom tyrosinase solution (e.g., 30 U/mL in phosphate buffer).

-

L-DOPA solution (e.g., 10 mM in phosphate buffer).

-

Phosphate buffer (e.g., 0.1 M, pH 6.8).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

Positive control (e.g., Kojic acid).

-

-

Assay Procedure (in a 96-well plate):

-

Add 20 µL of the test compound solution or control to each well.

-

Add 40 µL of the mushroom tyrosinase solution and 100 µL of phosphate buffer.

-

Pre-incubate the mixture at room temperature for 10 minutes.

-

Initiate the reaction by adding 40 µL of the L-DOPA solution.

-

Incubate at 37°C for 20 minutes.

-

Measure the absorbance at 475 nm using a microplate reader.

-

-

Calculation:

-

The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Visualizations

Due to the lack of information on the specific signaling pathways involving this compound, a pathway diagram cannot be generated. However, a general experimental workflow for the isolation and screening of bioactive compounds from Artocarpus heterophyllus is presented below.

Caption: General workflow for the isolation and bioactivity screening of this compound.

Conclusion and Future Directions

This compound is a structurally characterized isoprenylated flavonoid from Artocarpus heterophyllus. The currently available data indicates a promising antiplasmodial activity, which warrants further investigation, including in vivo studies and mechanism of action elucidation. The conflicting reports on its tyrosinase inhibitory activity highlight the need for further, direct experimental validation to conclusively determine its potential in this area. Future research should also focus on developing a standardized and detailed isolation protocol to facilitate broader access to this compound for research purposes. Furthermore, screening this compound against a wider range of biological targets could uncover additional therapeutic potentials. As no specific signaling pathways have been identified, future mechanistic studies are crucial to understand how this compound exerts its biological effects.

References

The Biosynthesis of Artoheterophyllin B: A Technical Guide for Researchers

Abstract

Artoheterophyllin B, a prenylated flavonoid found in plants of the Artocarpus genus, has garnered significant interest for its diverse biological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and regulatory aspects. This document synthesizes current knowledge to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecular journey from primary metabolites to this complex prenylflavonoid. We present quantitative data from relevant studies, detailed experimental protocols for key enzymatic assays, and visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding and further research in this field.

Introduction

Flavonoids are a large class of plant secondary metabolites with a characteristic C6-C3-C6 backbone structure. They play vital roles in plant physiology, including pigmentation, UV protection, and defense against pathogens.[1] The addition of prenyl groups to the flavonoid skeleton, a process known as prenylation, often enhances their lipophilicity and biological activities, which include anti-inflammatory, antioxidant, and anticancer properties.[2][3]

The genus Artocarpus, belonging to the Moraceae family, is a rich source of a diverse array of prenylated flavonoids.[4][5] Among these, this compound stands out due to its potential pharmacological applications. This guide delineates the putative biosynthetic pathway of this compound, drawing upon the established general flavonoid biosynthesis pathway and specific research on enzymes isolated from Artocarpus species.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the general phenylpropanoid and flavonoid pathways, followed by specific hydroxylation and prenylation steps.

Formation of the Flavonoid Backbone

The initial steps of the pathway are shared with the biosynthesis of most flavonoids.

-

Phenylpropanoid Pathway: The pathway begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL).

-

Chalcone Synthesis: The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone. This reaction is catalyzed by the key enzyme chalcone synthase (CHS) .[6][7]

-

Flavanone and Flavone Formation: Naringenin chalcone is then isomerized to naringenin (a flavanone) by chalcone isomerase (CHI) . Subsequently, naringenin is converted to apigenin (a flavone) by flavone synthase (FNS) . While the direct precursor to the this compound backbone is likely a tetrahydroxyflavone, the core flavone structure is established at this stage. Based on the structure of related compounds like artocarpin, the backbone of this compound is proposed to be 5,7,2',4'-tetrahydroxyflavone . This would require specific hydroxylation steps on the B-ring, likely catalyzed by flavonoid hydroxylases.

Prenylation of the Flavone Core

The hallmark of this compound's structure is the presence of two prenyl groups. These are attached to the flavonoid backbone by the action of prenyltransferases.

-

Prenyl Donors: The prenyl groups are derived from dimethylallyl pyrophosphate (DMAPP) or its isomer isopentenyl pyrophosphate (IPP), which are synthesized through the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways.

-

Prenyltransferase Activity: In Artocarpus heterophyllus, a specific flavonoid prenyltransferase, AhPT1 , has been identified.[8][9] This enzyme is responsible for the C-prenylation of flavonoid substrates. The biosynthesis of this compound likely involves the sequential or concerted action of one or more prenyltransferases that attach two prenyl groups to the 5,7,2',4'-tetrahydroxyflavone core at specific positions. The exact sequence and the specific enzymes for each prenylation step in this compound synthesis require further elucidation. Studies on AhPT1 have shown that its substrate specificity and the position of prenylation can be influenced by cofactors such as Mg²⁺ and Mn²⁺, suggesting a complex regulatory mechanism.[8][9]

A proposed logical flow for the biosynthesis is depicted in the diagram below.

Data Presentation

Quantitative analysis of flavonoids in Artocarpus species provides valuable information for understanding their biosynthesis and for optimizing extraction methods. The following tables summarize representative quantitative data from the literature.

| Plant Part | Extraction Solvent | Total Flavonoid Content (mg QE/g extract) | Reference |

| Artocarpus heterophyllus Leaves | Methanol | 0.797 ± 0.00 | [10] |

| Artocarpus heterophyllus Seeds | Ethanol | 4.05 ± 0.01 | [2] |

| Artocarpus heterophyllus Seeds | Acetone | 2.21 ± 0.02 | [2] |

| Artocarpus heterophyllus Seeds | Ethyl Acetate | 2.67 ± 0.01 | [2] |

| Artocarpus heterophyllus Peel | Ethanol | 0.59 | [4] |

| QE = Quercetin Equivalents |

Table 1: Total Flavonoid Content in Various Parts of Artocarpus heterophyllus.

| Plant Part | Extraction Solvent | Total Phenolic Content (mg GAE/g extract) | Reference |

| Artocarpus heterophyllus Seeds | Ethanol | 4.16 ± 0.01 | [2] |

| Artocarpus heterophyllus Seeds | Acetone | 2.30 ± 0.02 | [2] |

| Artocarpus heterophyllus Seeds | Ethyl Acetate | 2.77 ± 0.02 | [2] |

| Artocarpus heterophyllus Peel | Petroleum Ether | 9.80 | [4] |

| GAE = Gallic Acid Equivalents |

Table 2: Total Phenolic Content in Various Parts of Artocarpus heterophyllus.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction and Quantification of Total Flavonoids

This protocol is adapted from the aluminum chloride colorimetric method.

Materials:

-

Plant material (e.g., leaves, bark of Artocarpus)

-

Methanol

-

2% Aluminum chloride (AlCl₃) in ethanol

-

Quercetin standard

-

UV-Vis Spectrophotometer

Procedure:

-

Extraction:

-

Grind the dried plant material into a fine powder.

-

Extract a known weight of the powder with methanol (e.g., 1 g in 20 mL) by maceration or sonication for a defined period (e.g., 24 hours).

-

Filter the extract and, if necessary, evaporate to a smaller volume.

-

-

Quantification:

-

Prepare a stock solution of quercetin in methanol (e.g., 1 mg/mL).

-

Create a series of standard dilutions of quercetin (e.g., 10, 20, 50, 100 µg/mL).

-

In a test tube, mix 0.5 mL of the plant extract or standard solution with 0.5 mL of 2% AlCl₃ ethanol solution.[10]

-

Incubate the mixture at room temperature for 1 hour.

-

Measure the absorbance at 420 nm against a blank (methanol and AlCl₃ solution).

-

Construct a calibration curve using the absorbance values of the quercetin standards.

-

Calculate the total flavonoid content of the plant extract based on the calibration curve, expressed as mg quercetin equivalents per gram of dry weight (mg QE/g DW).

-

Chalcone Synthase (CHS) Enzyme Assay

This protocol is a generalized method for assaying CHS activity.

Materials:

-

Plant tissue for enzyme extraction

-

Extraction buffer (e.g., 0.1 M borate buffer, pH 8.8, containing polyvinylpyrrolidone and β-mercaptoethanol)

-

Substrates: p-coumaroyl-CoA and malonyl-CoA

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Ethyl acetate

-

HPLC system

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C.

-

The supernatant containing the crude enzyme extract can be used directly or further purified.

-

-

Enzyme Assay:

-

The standard reaction mixture (total volume of 200 µL) contains reaction buffer, p-coumaroyl-CoA (e.g., 10 µM), [¹⁴C]malonyl-CoA (e.g., 50 µM, for radiometric assay) or unlabeled malonyl-CoA, and the enzyme extract.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate at 30°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a small volume of acid (e.g., 20 µL of 20% HCl).

-

-

Product Analysis:

-

Extract the reaction products with ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness and redissolve the residue in a suitable solvent (e.g., methanol).

-

Analyze the products by HPLC, comparing the retention time with an authentic standard of naringenin chalcone (or naringenin, as the chalcone can cyclize non-enzymatically).[11][12]

-

Prenyltransferase (PT) Enzyme Assay

This protocol describes a general method for assaying membrane-bound plant prenyltransferase activity using microsomal fractions.

Materials:

-

Plant tissue for microsomal preparation

-

Homogenization buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing sucrose, EDTA, and reducing agents)

-

Microsome resuspension buffer

-

Flavonoid substrate (e.g., 5,7,2',4'-tetrahydroxyflavone)

-

Prenyl donor: [³H]DMAPP or unlabeled DMAPP

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂ or MnCl₂)

-

Ethyl acetate

-

TLC plates or HPLC system

Procedure:

-

Microsomal Fraction Preparation:

-

Homogenize fresh plant tissue in ice-cold homogenization buffer.

-

Filter the homogenate and centrifuge at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Wash the microsomal pellet and resuspend it in a suitable buffer.

-

-

Enzyme Assay:

-

The reaction mixture typically contains the microsomal preparation, the flavonoid substrate, the prenyl donor (DMAPP), and a divalent metal ion cofactor (e.g., Mg²⁺ or Mn²⁺) in the reaction buffer.

-

Initiate the reaction by adding the microsomal fraction.

-

Incubate the mixture at a suitable temperature (e.g., 30°C) for a defined period.

-

Terminate the reaction, for example, by adding acid.

-

-

Product Detection:

-

Extract the products with an organic solvent like ethyl acetate.

-

Analyze the products by thin-layer chromatography (TLC) and autoradiography (if using a radiolabeled prenyl donor) or by HPLC-MS to identify the prenylated flavonoid products.[13]

-

Signaling Pathways and Regulation

The biosynthesis of flavonoids is tightly regulated at the transcriptional level by a complex interplay of transcription factors, primarily from the MYB, bHLH, and WD40 families.[14] These transcription factors form a complex (MBW complex) that binds to the promoter regions of flavonoid biosynthetic genes, including CHS, thereby activating their expression.

Environmental cues such as UV light, pathogen attack, and nutrient availability can induce the expression of these regulatory and structural genes, leading to an increased production of flavonoids as part of the plant's defense response. The specific signaling pathways that respond to these stimuli and converge on the regulation of prenylated flavonoid biosynthesis in Artocarpus are an active area of research.

The diagram below illustrates the general regulatory logic of flavonoid biosynthesis.

Conclusion

The biosynthesis of this compound in Artocarpus plants is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the core flavonoid biosynthetic route, culminating in specific hydroxylation and prenylation events. While the general framework of this pathway is understood, the precise enzymes and intermediates, particularly those involved in the later tailoring steps, remain to be fully characterized. The identification and characterization of the specific hydroxylases and prenyltransferases are key future research directions. A deeper understanding of the regulatory networks governing this pathway will be instrumental for the biotechnological production of this compound and other valuable prenylated flavonoids. This guide provides a solid foundation for researchers to build upon in their efforts to unravel the intricate molecular machinery behind the synthesis of this promising natural product.

References

- 1. Three flavonoids targeting the β-hydroxyacyl-acyl carrier protein dehydratase from Helicobacter pylori: Crystal structure characterization with enzymatic inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prenylated flavonoids from Artocarpus altilis: antioxidant activities and inhibitory effects on melanin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | An improved protocol to study the plant cell wall proteome [frontiersin.org]

- 8. Substrate specificity change of a flavonoid prenyltransferase AhPT1 induced by metal ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substrate specificity change of a flavonoid prenyltransferase AhPT1 induced by metal ion [agris.fao.org]

- 10. Three New Isoprenylated Flavones from Artocarpus chama Stem and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin [mdpi.com]

- 12. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.rug.nl [research.rug.nl]

- 14. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Ethnobotanical Uses and Bioactive Properties of Artoheterophyllin B and Related Compounds from Artocarpus heterophyllus

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ethnobotanical Significance of Artocarpus heterophyllus

Artocarpus heterophyllus, commonly known as jackfruit, is a large evergreen tree belonging to the Moraceae family, native to the Western Ghats of India and widely cultivated in tropical and subtropical regions.[1][2] For centuries, various parts of the jackfruit tree, including the fruit, leaves, bark, and roots, have been integral to traditional medicine systems for the treatment of a wide array of ailments.[3][4]

Traditionally, the leaves are utilized for fever, boils, wounds, and skin diseases.[3] The fruit is reported to have cooling, laxative, and aphrodisiac properties, while the seeds are considered diuretic and constipating.[3] The wood of the tree is traditionally used as a sedative and for convulsions.[3] Furthermore, traditional applications extend to the treatment of asthma, ulcers, dermatitis, cough, and hypertension.[5] The plant's latex is employed for ophthalmic and pharyngeal disorders.[3] Modern scientific investigations have begun to validate these traditional uses, revealing a rich phytochemical profile responsible for a range of pharmacological activities, including anti-inflammatory, antibacterial, antidiabetic, and antifungal properties.[4]

Artoheterophyllin B and Other Bioactive Prenylflavonoids

Recent phytochemical studies of Artocarpus heterophyllus have led to the isolation and characterization of a diverse array of bioactive compounds, with a particular focus on prenylated flavonoids. Among these is a series of compounds known as Artoheterophyllins. Specifically, Artoheterophyllin A, B, C, and D have been isolated from the ethanol extract of the twigs of A. heterophyllus.[1][2] Further investigations into the wood of the plant have identified Artoheterophyllins E-J.[2][3]

These compounds belong to the larger class of prenylflavonoids, which are known to exhibit significant biological activities. The prenyl group often enhances the bioactivity of the flavonoid backbone. This guide will focus on the available data for this compound and related bioactive compounds from Artocarpus heterophyllus.

Quantitative Bioactivity Data

The bioactive compounds isolated from Artocarpus heterophyllus have demonstrated significant potential in various in vitro assays. The following tables summarize the quantitative data on their anti-inflammatory, anticancer, and antioxidant activities.

Table 1: Anti-inflammatory Activity of Compounds from Artocarpus heterophyllus

| Compound/Extract | Assay | Cell Line | IC₅₀ (µM) | Reference(s) |

| Prenylated Chromones (various) | Nitric Oxide (NO) Production Inhibition | - | 0.48 - 19.87 | [1][6] |

| Artoheterophoid (various) | Nitric Oxide (NO) Production Inhibition | - | 0.72 - 5.93 | [1] |

| Artocarpesin | NO and Prostaglandin E₂ (PGE₂) Production | RAW 264.7 | - | [7] |

Table 2: Anticancer Activity of Compounds from Artocarpus heterophyllus

| Compound/Extract | Cell Line | Assay | IC₅₀ (µM) | Reference(s) |

| Heterophyllene C | MCF-7 (Breast Cancer) | Cytotoxicity | 12.56 | [1] |

| Norartocarpin | MCF-7 (Breast Cancer) | Cytotoxicity | 10.04 | [1] |

| Norartocarpin | KB (Oral Cancer) | Cytotoxicity | 13.57 | [1] |

| Artocarpin | MCF-7 (Breast Cancer) | Cytotoxicity | - | [1] |

| Artocarpin | KB (Oral Cancer) | Cytotoxicity | - | [1] |

| Cudraflavone B | HL60, A549, SK-BR-3 | Cytotoxicity | Comparable to Cisplatin | [4][8] |

| Artocarpin | HL60, A549 | Cytotoxicity | Comparable to Cisplatin | [4][8] |

| Compound 11 (unspecified) | SMMC-7721 (Hepatocellular Carcinoma) | Cytotoxicity | 15.85 | [3] |

| Compound 30 (unspecified) | SMMC-7721 (Hepatocellular Carcinoma) | Cytotoxicity | 12.06 | [3] |

| Compound 30 (unspecified) | NCI-H460 (Lung Cancer) | Cytotoxicity | 5.19 | [3] |

| Methanolic Extract | A549 (Lung Cancer) | MTT Assay | 35.26 µg/ml | [9] |

| Ethanolic Extract | WiDr (Colon Cancer) | MTT Assay | 740.43 µg/mL | [10] |

Table 3: Antioxidant Activity of Extracts from Artocarpus heterophyllus

| Extract | Assay | IC₅₀ / Activity | Reference(s) |

| Total Leaf Extract | DPPH | 73.5 µg/ml | [1] |

| Aqueous Leaf Fraction | FRAP | 72 µg/ml | [1] |

| Ethyl Acetate Leaf Fraction | DPPH | EC₅₀: 60.53 mg/mL | [11][12] |

| Column Fraction of Leaf Extract | DPPH | EC₅₀: 35.27 µg/mL | [11][12] |

| Ethanolic Seed Extract | DPPH | EC₅₀: 76.71 µg/ml | |

| Ethyl Acetate Seed Extract | DPPH | EC₅₀: 65.51 µg/ml | |

| Ethanolic Extract of Seeds | DPPH | 50% scavenging at 80µg/ml | [13] |

| n-Hexane Extract of Seeds | DPPH | 50% scavenging at 35µg/ml | [13] |

Experimental Protocols

General Protocol for Extraction and Isolation of Flavonoids

The following is a generalized protocol based on methodologies reported for the isolation of flavonoids and related phenolic compounds from Artocarpus heterophyllus.[11][14][15]

-

Plant Material Collection and Preparation:

-

Collect fresh plant material (e.g., leaves, twigs, wood).

-

Wash the material thoroughly to remove any dirt and debris.

-

Air-dry the plant material in the shade or use a hot air oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Grind the dried material into a coarse powder using a mechanical grinder.

-

-

Extraction:

-

Perform maceration or soxhlet extraction of the powdered plant material with a suitable solvent. Common solvents used include methanol, ethanol, or a mixture of methanol-water (e.g., 9:1).[11][14]

-

For maceration, soak the plant powder in the solvent for an extended period (e.g., 24-72 hours) with occasional stirring.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation (Optional):

-

The crude extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

-

Isolation and Purification:

-

Subject the crude extract or the desired fraction to column chromatography. The stationary phase is typically silica gel or Sephadex LH-20.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).

-

Monitor the collected fractions using Thin Layer Chromatography (TLC).

-

Pool the fractions containing the compounds of interest.

-

Further purify the pooled fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compounds.

-

-

Structure Elucidation:

-

Characterize the structure of the isolated pure compounds using spectroscopic techniques such as UV-Vis, FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This protocol is based on the methods used to evaluate the anti-inflammatory effects of compounds from A. heterophyllus.[7][16]

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Induce inflammation by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells.

-

Incubate the plate for 24 hours.

-

-

Measurement of Nitric Oxide:

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control.

-

In Vitro Anticancer Assay: MTT Cytotoxicity Assay

This is a common method to assess the cytotoxic effects of compounds on cancer cell lines.[9]

-

Cell Culture:

-

Culture the desired cancer cell lines (e.g., MCF-7, A549, SMMC-7721) in an appropriate medium and conditions.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Signaling Pathways and Mechanisms of Action

The bioactive compounds from Artocarpus heterophyllus exert their effects through the modulation of various cellular signaling pathways.

MAPK Signaling Pathway in Cancer

Some phenolic compounds isolated from the wood of A. heterophyllus have been suggested to exert their anticancer effects through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature in many cancers.

Caption: Putative inhibition of the MAPK signaling pathway by compounds from Artocarpus heterophyllus.

PPAR and AMPK Signaling Pathways in Metabolic Regulation

Polysaccharides from the pulp of Artocarpus heterophyllus have been shown to ameliorate non-alcoholic fatty liver disease by activating the Peroxisome Proliferator-Activated Receptor (PPAR) and AMP-activated Protein Kinase (AMPK) signaling pathways.[17] These pathways are central to the regulation of lipid and glucose metabolism.

Caption: Modulation of PPAR and AMPK signaling pathways by jackfruit pulp polysaccharides.

Conclusion and Future Directions

Artocarpus heterophyllus is a rich source of bioactive compounds, including the prenylflavonoid this compound and its congeners. The traditional ethnobotanical uses of this plant are increasingly being supported by scientific evidence demonstrating its anti-inflammatory, anticancer, and antioxidant properties. The quantitative data presented in this guide highlight the potential of these compounds for the development of novel therapeutic agents.

Further research is warranted to:

-

Isolate and fully characterize this compound and other related compounds from various parts of the plant.

-

Conduct comprehensive in vitro and in vivo studies to elucidate the specific mechanisms of action and to determine the full pharmacological profile of these compounds.

-

Investigate the structure-activity relationships of the Artoheterophyllin series to identify the most potent derivatives.

-

Develop standardized extraction and formulation methods to ensure the quality and efficacy of Artocarpus heterophyllus-based products for potential clinical applications.

The information compiled in this technical guide provides a solid foundation for researchers, scientists, and drug development professionals to explore the therapeutic potential of Artocarpus heterophyllus and its unique bioactive constituents.

References

- 1. microbiochemjournal.com [microbiochemjournal.com]

- 2. m.lakotalakes.com [m.lakotalakes.com]

- 3. Characterization of antiproliferative activity constituents from Artocarpus heterophyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Comprehensive Bioactive Compound Profiling of Artocarpus heterophyllus Leaves: LC-MS/MS Analysis, Antioxidant Potential, and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prenylated chromones and flavonoids from Artocarpus heterophyllus with their potential antiproliferative and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of phenolic compounds isolated from the fruits of Artocarpus heterophyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

- 10. sciencebiology.org [sciencebiology.org]

- 11. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]

- 12. Isolation of Flavonoid from Jackfruit Leaves (Artocarpus heterophyllus Lamk.) and its Antioxidant Activity | Acta Pharmaceutica Indonesia [journals.itb.ac.id]

- 13. ijrpr.com [ijrpr.com]

- 14. researchgate.net [researchgate.net]

- 15. ijariie.com [ijariie.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Preliminary Bioactivity Screening of Artoheterophyllin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Artoheterophyllin B, a flavonoid isolated from the plant genus Artocarpus, has been identified as a compound with potential therapeutic value. Preliminary screening has revealed its bioactivity against the malaria parasite, Plasmodium falciparum. This document provides a concise summary of the available quantitative data, a generalized experimental protocol for assessing antiplasmodial activity, and a workflow for the preliminary bioactivity screening of natural products. Due to the limited publicly available data specifically on this compound, this guide also incorporates contextual information from related compounds found in Artocarpus heterophyllus to highlight the potential areas for future investigation.

Introduction

Natural products remain a vital source of novel chemical entities for drug discovery. The genus Artocarpus, commonly known as jackfruit, is a rich source of prenylated flavonoids, which have demonstrated a wide array of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This compound is one such compound isolated from this genus. This technical guide focuses on the preliminary bioactivity data available for this compound, with a primary focus on its antiplasmodial properties.

Quantitative Bioactivity Data

The primary reported bioactivity for this compound is its antiplasmodial activity. The following table summarizes the key quantitative finding.

| Compound | Bioactivity | Target Organism | Assay Strain | IC₅₀ (μM) | Citation |

| This compound | Antiplasmodial | Plasmodium falciparum | FcB1 | 13.7 | [1] |

Experimental Protocols

While the specific, detailed protocol for the antiplasmodial screening of this compound is not publicly available, a generalized protocol for an in vitro antiplasmodial assay is provided below. This protocol is based on standard methodologies used in the field.

In Vitro Antiplasmodial Susceptibility Testing (SYBR Green I-based Assay)

1. Parasite Culture:

- Plasmodium falciparum (e.g., FcB1 strain) is cultured in vitro in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃.

- Cultures are maintained at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.

- Parasitemia is monitored daily by Giemsa-stained thin blood smears.

2. Assay Procedure:

- The test compound (this compound) is dissolved in DMSO to prepare a stock solution.

- Serial two-fold dilutions of the compound are prepared in RPMI-1640 medium in a 96-well microtiter plate.

- A synchronized parasite culture (primarily ring stage) with 1% parasitemia and 2% hematocrit is added to each well.

- The plate is incubated for 72 hours under the same conditions as the parasite culture.

- After incubation, the plate is frozen at -80°C to lyse the erythrocytes.

3. Lysis and Staining:

- The plate is thawed, and a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA.

- The plate is incubated in the dark at room temperature for 1 hour.

4. Data Acquisition and Analysis:

- Fluorescence is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

- The fluorescence intensity is proportional to the number of viable parasites.

- The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for natural product bioactivity screening and a conceptual representation of a signaling pathway that could be investigated based on the activities of related compounds.

Caption: A generalized workflow for the discovery and development of bioactive natural products.

While no specific signaling pathway has been elucidated for this compound, related compounds from Pseudostellaria heterophylla with a similar name ("Heterophyllin B") have been shown to modulate the PI3K/Akt pathway to exert anti-inflammatory effects.[2][3] This suggests a potential avenue of investigation for this compound's mechanism of action in other bioactivities.

Caption: A conceptual diagram of the PI3K/Akt signaling pathway, a potential target for anti-inflammatory compounds.

Future Directions

The preliminary antiplasmodial activity of this compound warrants further investigation. Future research should focus on:

-